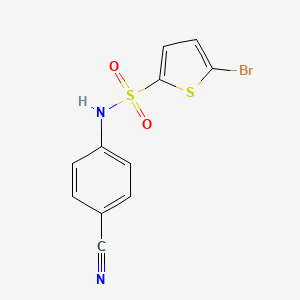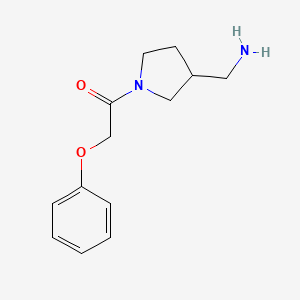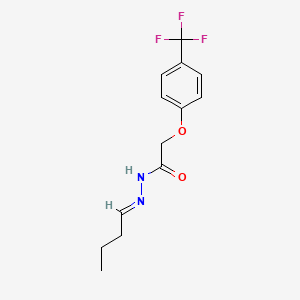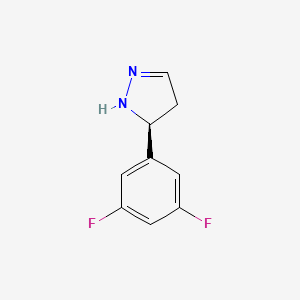
3-Methyloxacyclotetradecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloxacyclotetradecan-2-one is an organic compound belonging to the class of macrolides and analogues. It is characterized by a lactone ring of at least twelve members, making it a fatty ester . The molecular formula of this compound is C14H26O2, and it has a molecular weight of 226.3550 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxacyclotetradecan-2-one typically involves the formation of a lactone ring. One common method is the intramolecular cyclization of hydroxy acids or hydroxy esters under acidic or basic conditions. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification reactions followed by cyclization. The process may involve the use of catalysts to increase the yield and efficiency of the reaction. The specific conditions and reagents used can vary depending on the desired purity and scale of production .
化学反応の分析
Types of Reactions
3-Methyloxacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Various substituted lactones and esters.
科学的研究の応用
3-Methyloxacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrolide antibiotics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyloxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or protein function .
類似化合物との比較
Similar Compounds
- 12-Methyltridecano-13-lactone
- 14-Methyloxacyclotetradecan-2-one
- Tridecano-13-lactone
Uniqueness
3-Methyloxacyclotetradecan-2-one is unique due to its specific lactone ring structure and the presence of a methyl group at the third position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
3-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-16-14(13)15/h13H,2-12H2,1H3 |
InChIキー |
XAWSKPSSJADZMX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)





![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)

![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)




